molecular formula C26H29FN2O5 B12145654 Methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate CAS No. 618074-17-2

Methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Cat. No.: B12145654
CAS No.: 618074-17-2
M. Wt: 468.5 g/mol
InChI Key: RGLBEWCXGSNVAP-XTQSDGFTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L428671-1EA involves multiple steps, starting with the preparation of the pyrrole ring. The key steps include:

Industrial Production Methods

Industrial production of SALOR-INT L428671-1EA follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L428671-1EA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of SALOR-INT L428671-1EA, such as ketones, alcohols, and substituted benzoyl compounds .

Scientific Research Applications

SALOR-INT L428671-1EA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of SALOR-INT L428671-1EA involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[1-[2-(diethylamino)ethyl]-3-(3-chloro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
  • Methyl 4-[1-[2-(diethylamino)ethyl]-3-(3-bromo-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Uniqueness

SALOR-INT L428671-1EA is unique due to the presence of the fluorinated benzoyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs .

Properties

CAS No.

618074-17-2

Molecular Formula

C26H29FN2O5

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 4-[(3E)-1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C26H29FN2O5/c1-5-28(6-2)13-14-29-22(17-9-11-18(12-10-17)26(33)34-4)21(24(31)25(29)32)23(30)19-8-7-16(3)20(27)15-19/h7-12,15,22,30H,5-6,13-14H2,1-4H3/b23-21+

InChI Key

RGLBEWCXGSNVAP-XTQSDGFTSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)C)F)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)C)F)O)C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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